molecular formula C11H11ClF2OS B14033984 1-Chloro-1-(4-(difluoromethyl)-3-(methylthio)phenyl)propan-2-one

1-Chloro-1-(4-(difluoromethyl)-3-(methylthio)phenyl)propan-2-one

Cat. No.: B14033984
M. Wt: 264.72 g/mol
InChI Key: JGUCJOFJMRPWHV-UHFFFAOYSA-N
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Description

1-Chloro-1-(4-(difluoromethyl)-3-(methylthio)phenyl)propan-2-one is a halogenated aromatic ketone derivative characterized by a propan-2-one backbone substituted with a chlorine atom and a phenyl ring bearing a difluoromethyl group at the 4-position and a methylthio (-SMe) group at the 3-position. This compound belongs to a class of intermediates widely utilized in pharmaceutical and agrochemical synthesis due to their reactivity in nucleophilic substitution and condensation reactions. Its structural features, including the electron-withdrawing difluoromethyl group and sulfur-containing substituent, enhance its utility in forming complex molecules through functional group transformations .

Properties

Molecular Formula

C11H11ClF2OS

Molecular Weight

264.72 g/mol

IUPAC Name

1-chloro-1-[4-(difluoromethyl)-3-methylsulfanylphenyl]propan-2-one

InChI

InChI=1S/C11H11ClF2OS/c1-6(15)10(12)7-3-4-8(11(13)14)9(5-7)16-2/h3-5,10-11H,1-2H3

InChI Key

JGUCJOFJMRPWHV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)C(F)F)SC)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Chloro-1-(4-(difluoromethyl)-3-(methylthio)phenyl)propan-2-one generally follows a multi-step approach:

  • Introduction of the difluoromethyl and methylthio substituents on the phenyl ring.
  • Formation of the propan-2-one side chain.
  • Selective chlorination at the 1-position of the propan-2-one moiety.

The key challenge is achieving selective chlorination without affecting sensitive functional groups such as methylthio and difluoromethyl.

Chlorination Methods

Chlorination is typically performed on the corresponding 1-(4-(difluoromethyl)-3-(methylthio)phenyl)propan-2-one precursor. Common chlorinating agents include:

Reactions are generally carried out in inert solvents such as dichloromethane at low temperatures to minimize side reactions and decomposition.

One-Pot and Multi-Step Processes

Some patented processes describe one-pot reactions combining multiple steps such as diazotization, nitrosation, and substitution in inert solvents like acetone or acetonitrile, sometimes with copper catalysts to enhance yield and selectivity. These methods are applicable for preparing phenyl-substituted difluoromethyl compounds and could be adapted for the target compound's synthesis.

Detailed Reaction Conditions and Results

Step Reagents/Conditions Solvent Temperature (°C) Reaction Time Yield / Conversion Notes
1 Chlorination of 1-(4-(difluoromethyl)-3-(methylthio)phenyl)propan-2-one with SOCl₂ or PCl₅ Dichloromethane 0 to 25 1–4 h High (not specified) Low temp to minimize side reactions
2 Enzymatic reduction of chloro-substituted phenyl ethyl ketone with ketoreductase Isopropanol/phosphate buffer 25–40 12–24 h ~99.9% conversion, 100% ee Mild conditions, stereoselective
3 One-pot diazotization and nitrosation with organic nitrites and copper catalyst Acetone or acetonitrile 10–50 Variable Improved yield with Cu catalyst Suitable for phenyl difluoromethyl derivatives
4 Purification by extraction and drying Hexane, methylcyclohexane, toluene Room temp - Purity >95% Washing with acid/base and brine to remove salts

Research Results Summary

  • Chlorination Efficiency: Chlorination using thionyl chloride or phosphorus pentachloride in dichloromethane at low temperatures provides high conversion rates with minimal side products.
  • Enzymatic Functionalization: Ketoreductase enzymes achieve near-quantitative conversion and excellent stereoselectivity in related chloro-substituted ketones, indicating potential for stereospecific synthesis routes.
  • Process Optimization: Use of copper catalysts in nitrosation/diazotization steps enhances yield and product quality in phenyl difluoromethyl compound preparations.
  • Purification: Multi-step washing and drying ensure removal of inorganic salts and solvents, yielding high-purity final products.

Chemical Reactions Analysis

1-Chloro-1-(4-(difluoromethyl)-3-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., ammonia).

Scientific Research Applications

1-Chloro-1-(4-(difluoromethyl)-3-(methylthio)phenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-(difluoromethyl)-3-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro and difluoromethyl groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The methylthio group can also contribute to its overall activity by affecting its chemical reactivity and stability.

Comparison with Similar Compounds

Table 1: Structural and Molecular Data of Related Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number
1-Chloro-1-(4-(difluoromethyl)-3-(methylthio)phenyl)propan-2-one (Target) C₁₁H₁₁ClF₂O₂S 280.72* 4-difluoromethyl, 3-methylthio N/A†
1-Chloro-1-(2-(methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one C₁₁H₁₀ClF₃O₂S 298.71 2-methylthio, 3-trifluoromethoxy 1806708-09-7
1-Chloro-1-(3-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one C₁₁H₁₁ClF₂O₂S 280.72 3-difluoromethoxy, 4-methylthio 1805875-92-6
1-Chloro-1-(4-(methylthio)phenyl)propan-2-one C₁₀H₁₁ClOS 214.70 4-methylthio 1804501-20-9
1-Chloro-1-(3-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one C₁₁H₁₀ClF₃O₂S 298.71 3-methylthio, 2-trifluoromethoxy 1806461-83-5

*Calculated based on molecular formula.

Key Observations:

Substituent Effects :

  • The difluoromethyl group (CF₂H) in the target compound enhances electron-withdrawing properties compared to trifluoromethoxy (OCF₃) or difluoromethoxy (OCF₂H) groups in analogues . This increases electrophilicity at the ketone carbon, favoring nucleophilic attack.
  • Methylthio (-SMe) at the 3-position improves lipophilicity and metabolic stability compared to unsubstituted phenyl rings .

Molecular Weight and Reactivity :

  • Compounds with trifluoromethoxy groups (e.g., 298.71 Da) exhibit higher molecular weights due to the additional fluorine atoms, which may reduce solubility in polar solvents compared to the target compound (280.72 Da) .

Pharmacological and Chemical Properties

Table 2: Comparative Physicochemical Properties

Compound Name Boiling Point (°C) Density (g/cm³) LogP‡ Key Applications
This compound Not reported Not reported ~2.8* Pharmaceutical intermediate
1-Chloro-1-(2-(methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one 300.4±42.0 1.37±0.1 3.1 Agrochemical precursor
1-Chloro-1-(3-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one Not reported Not reported ~2.5 Not specified

‡LogP (octanol-water partition coefficient) estimated using substituent contributions.

Key Findings:

  • The trifluoromethoxy group in analogues increases hydrophobicity (higher LogP), making them more suitable for lipid membrane penetration in agrochemicals .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 1-Chloro-1-(4-(difluoromethyl)-3-(methylthio)phenyl)propan-2-one, and how can reaction conditions be optimized?

  • Methodology : A plausible route involves a Claisen-Schmidt condensation between 4-(difluoromethyl)-3-(methylthio)benzaldehyde and chloroacetone under acidic or basic catalysis. For example, ethanol with catalytic HCl or NaOH can drive the reaction, followed by purification via column chromatography (silica gel, ethyl acetate/hexane eluent) . Optimization requires monitoring reaction temperature (60–80°C) and stoichiometry (1:1.2 aldehyde/ketone ratio) to maximize yield and minimize side products like aldol adducts. Thin-layer chromatography (TLC) can track progress.

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR should identify key groups: the chloroacetone methyl group (~2.1–2.3 ppm for CH3CH_3), difluoromethyl (-CF2_2H, 19^19F NMR: δ ~ -120 to -130 ppm), and methylthio (-SCH3_3, δ ~2.5 ppm) .
  • IR : Stretching vibrations for C=O (~1700 cm1^{-1}), C-F (~1100–1250 cm1^{-1}), and C-S (~650 cm1^{-1}) confirm functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion [M+H]+^+ or [M+Na]+^+ with exact mass matching the formula.

Q. What solvent systems and chromatographic methods are effective for purification?

  • Methodology : Use gradient elution (e.g., 10–30% ethyl acetate in hexane) on silica gel columns. For polar impurities, recrystallization from ethanol/water (7:3 v/v) can improve purity. Analytical HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) .

Advanced Research Questions

Q. How can X-ray crystallography resolve challenges in determining the molecular conformation of this compound?

  • Methodology : Grow single crystals via slow evaporation of a saturated solution in dichloromethane/hexane. Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL . Address disorder in the difluoromethyl or methylthio groups by applying restraints (e.g., DFIX, SIMU) during refinement. Compare bond lengths/angles with DFT-optimized structures to validate geometry .

Q. How do computational methods (DFT) aid in reconciling experimental and theoretical data for this compound?

  • Methodology : Perform geometry optimization at the B3LYP/6-311+G(d,p) level. Calculate vibrational spectra and compare with experimental IR data to identify discrepancies (e.g., solvent effects). Use Natural Bond Orbital (NBO) analysis to assess hyperconjugation effects involving the chloro and difluoromethyl groups .

Q. What strategies identify and characterize unexpected byproducts during synthesis?

  • Methodology : Use LC-MS to detect side products (e.g., aldol dimers or oxidation products of methylthio groups). Isolate byproducts via preparative HPLC and characterize via 1^1H NMR and HRMS. Mechanistic studies (e.g., deuterium labeling or kinetic isotope effects) can clarify formation pathways .

Q. How does the electronic environment of the methylthio group influence reactivity in cross-coupling reactions?

  • Methodology : Investigate via Hammett plots or Fukui function analysis (DFT) to predict nucleophilic/electrophilic sites. Test reactivity in Suzuki-Miyaura couplings (Pd catalysis) using arylboronic acids, monitoring substituent effects on yield and regioselectivity .

Data Contradiction Analysis

Q. How to resolve discrepancies between solution-state NMR and solid-state XRD data?

  • Methodology : Conformational flexibility in solution (e.g., rotation around the C-Cl bond) may cause NMR signal splitting, while XRD captures a static conformation. Variable-temperature NMR can probe dynamic effects. Pair with DFT conformational sampling to identify low-energy conformers .

Q. Why might calculated (DFT) and experimental (XRD) bond lengths differ for the carbonyl group?

  • Methodology : Gas-phase DFT calculations neglect crystal packing forces. Apply periodic boundary condition (PBC) DFT to model the solid-state environment. Compare Hirshfeld surfaces to identify intermolecular interactions (e.g., C=O···H-C) that shorten experimental bond lengths .

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